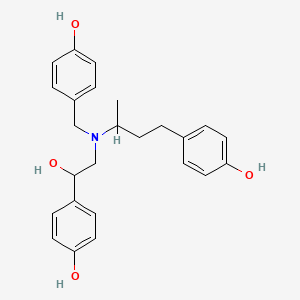

Ractopamine N-(4-hydroxybenzyl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ractopamine N-(4-hydroxybenzyl) is a molecular compound with the formula C25H29NO4 . It is related to ractopamine, a synthetic phenethanolamine, β–adrenergic agonist used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals .

Synthesis Analysis

While specific synthesis details for Ractopamine N-(4-hydroxybenzyl) were not found, ractopamine, a related compound, has been studied extensively. It is used as a feed additive to enhance muscle mass and improve feed efficiency in animals .Molecular Structure Analysis

The molecular structure of Ractopamine N-(4-hydroxybenzyl) consists of 25 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . A comprehensive theoretical study on the interaction of ractopamine with functional monomers in the formation of imprinted polymers was investigated by means of quantum chemical calculations .Physical and Chemical Properties Analysis

Ractopamine N-(4-hydroxybenzyl) has an average mass of 407.502 Da and a monoisotopic mass of 407.209656 Da . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Secteurs de l’élevage et de la volaille

La ractopamine (RAC) est un agoniste β-adrénergique de la phénéthylamine, utilisé comme additif alimentaire pour développer la maigreur, améliorer les performances de croissance et augmenter l’efficacité de la conversion alimentaire chez différents animaux d’élevage, y compris la volaille dans certains pays .

Recherche sur la physiologie cardiovasculaire, respiratoire et locomotrice

La RAC est utilisée en recherche pour étudier ses effets sur la physiologie cardiovasculaire, respiratoire et locomotrice. Par exemple, elle a été utilisée dans des études impliquant des larves de poisson zèbre pour évaluer plusieurs paramètres comme l’activité locomotrice, la consommation d’oxygène et les performances cardiovasculaires .

Recherche sur les animaux aquatiques

Peu d’études ont abordé l’effet non cible potentiel de la RAC chez les animaux aquatiques. Elle est utilisée en recherche pour explorer la réponse physiologique potentielle après une exposition aiguë à la RAC chez les animaux aquatiques .

Recherche sur les altérations comportementales et physiologiques

La RAC a été considérée comme étant à l’origine d’altérations comportementales et physiologiques chez les animaux d’élevage comme les porcs. Elle est utilisée en recherche pour étudier ces altérations .

Recherche sur l’efficacité de la conversion alimentaire

La RAC est utilisée pour promouvoir la maigreur et une efficacité accrue de la conversion alimentaire chez les animaux d’élevage. Elle est utilisée en recherche pour étudier ces effets .

Détection électrochimique

Les performances de détection électrochimique de la RAC ont été étudiées à l’aide de la méthode électrochimique. Le capteur proposé a présenté d’excellentes capacités de détection envers la ractopamine et a été utilisé pour la détection de la ractopamine dans des échantillons de viande .

Mécanisme D'action

Target of Action

Ractopamine N-(4-hydroxybenzyl) primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

Ractopamine is a synthetic phenethanolamine and is similar in structure to natural (epinephrine and norepinephrine) and synthetic β-agonists . These compounds bind to β-adrenergic receptors and redirect nutrients intended for fat .

Biochemical Pathways

It is known that β-agonists like ractopamine can influence a variety of metabolic processes, including the redirection of nutrients

Result of Action

It is known that ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It is also known that Ractopamine can have effects on stress responsiveness and handling of animals .

Action Environment

The action, efficacy, and stability of Ractopamine N-(4-hydroxybenzyl) can be influenced by various environmental factors. For instance, the compound is used in different farm animals, and its effects can vary depending on the specific conditions of the farm environment

Orientations Futures

The use of ractopamine and related compounds in animal feed has been a topic of scientific and political discussion due to safety concerns. While it is authorized as a feed additive in a limited number of countries, many jurisdictions have banned its use . Future research and regulations will likely continue to focus on the safety and efficacy of these compounds.

Analyse Biochimique

Biochemical Properties

Ractopamine N-(4-hydroxybenzyl) interacts with various enzymes, proteins, and other biomolecules. It is a beta-adrenoceptor agonist, which means it binds to beta-adrenergic receptors, triggering a series of biochemical reactions

Cellular Effects

Ractopamine N-(4-hydroxybenzyl) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of Ractopamine N-(4-hydroxybenzyl) involves its binding interactions with biomolecules and changes in gene expression. As a beta-adrenoceptor agonist, it stimulates β1 and β2 adrenergic receptors . The detailed mechanism at the molecular level is still under study.

Temporal Effects in Laboratory Settings

The effects of Ractopamine N-(4-hydroxybenzyl) change over time in laboratory settings. Studies have shown that the gain efficiency of livestock improves by 15% when fed with ractopamine, and this efficiency decreases linearly as the duration of ractopamine removal increases .

Dosage Effects in Animal Models

The effects of Ractopamine N-(4-hydroxybenzyl) vary with different dosages in animal models. For instance, zebrafish larvae subjected to waterborne RAC exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant changes in cardiovascular, respiratory, and locomotion activities .

Metabolic Pathways

Ractopamine N-(4-hydroxybenzyl) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being researched.

Propriétés

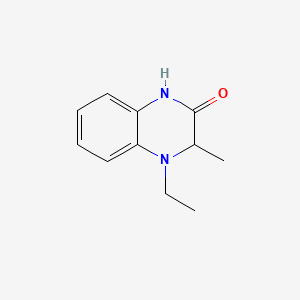

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXWAWXWHYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330264-65-7 |

Source

|

| Record name | Ractopamine N-(4-hydroxybenzyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)